N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiazole ring, a nitro group, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been known to exhibit diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets and induce changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit topoisomerase I, an enzyme crucial for DNA replication .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to exhibit antibacterial activity by disrupting bacterial cell membranes .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been associated with various cellular effects, such as inducing apoptosis in cancer cells and exhibiting antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives have shown promising antibacterial activity .
Cellular Effects
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide has been found to exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It influences cell function by disrupting bacterial cell membranes . The impact on cell signaling pathways, gene expression, and cellular metabolism is currently under study.
Molecular Mechanism
It is suggested that the compound exerts its effects at the molecular level through binding interactions with biomolecules and possible enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl 4-chlorobenzoate under reflux conditions.
Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Coupling with Pyridine: The nitrated benzothiazole is coupled with pyridine-3-carboxaldehyde in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of derivatives with different substituents on the benzothiazole ring.
Coupling: Formation of biaryl or diaryl compounds with extended conjugation.
Scientific Research Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also feature a benzothiazole ring and have been studied for their anti-inflammatory properties.
N-(thiazol-2-yl)benzenesulfonamides: These compounds combine thiazole and sulfonamide groups and exhibit antibacterial activity.
Uniqueness
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit both COX enzymes and exhibit antibacterial properties makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-2-30-18-9-4-10-19-20(18)24-22(31-19)25(14-15-6-5-11-23-13-15)21(27)16-7-3-8-17(12-16)26(28)29/h3-13H,2,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGCUUUXORTCJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.